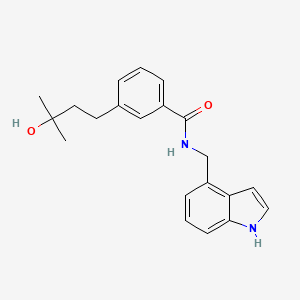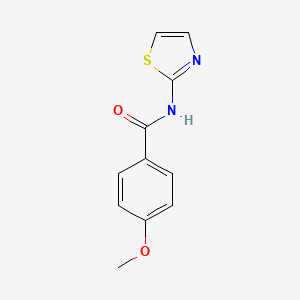![molecular formula C15H14N2S B5545463 2-methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide](/img/structure/B5545463.png)
2-methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide and related compounds involves complex chemical reactions, aiming to explore their potential, particularly in anticonvulsant effects. Notably, Malik et al. (2013) designed and synthesized N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives, including compounds similar to 2-Methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide, to evaluate their anticonvulsant effects using various experimental epilepsy models (Malik, Bahare, & Khan, 2013).
Molecular Structure Analysis
The molecular structure of 2-Methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide can be analyzed through methods such as X-ray crystallography. Studies on related compounds provide insights into the hydrogen-bonded co-crystals and crystal structures, contributing to understanding the compound's molecular arrangement and interactions (Gotoh & Ishida, 2020).
Chemical Reactions and Properties
The chemical reactions involving 2-Methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide and its derivatives are pivotal in synthesizing and modifying its structure for potential applications. For example, the gold(I)-catalyzed intramolecular [4 + 2] cycloaddition provides an efficient method to prepare 3,4-dihydrobenzo[f]isoquinolin-1(2H)-ones, indicating the compound's reactivity and potential for further functionalization (Zhong et al., 2020).
Aplicaciones Científicas De Investigación
Heterocyclization and Synthesis
- Spiro Heterocyclization : Substituted 1-methyl-3,4-dihydrobenzo[f]isoquinoline interacts with substituted 5-methoxycarbonyl-2,3-dihydro-2,3-pyrrolediones to give substituted 1-oxo-1,2,10,11-tetrahydrobenzo[h]pyrrolo[2,1-a]isoquinoline-2-spiro-2-(4-hydroxy-5-oxo-2,5-dihydropyrroles) (Bannikova et al., 2005).
- Synthesis and Acylation : 6,6-dialkyl-5,6-dihydrobenzo[f]pyrrolo[2,1-a]isoquinoline-8,9-diones react with hydrazine to prepare enaminoketohydrazides of the 2,2-dialkyl-2,3-dihydrobenzo[f]isoquinoline series, which are polyfunctional reagents (Mikhailovskii et al., 2019).
Antifungal Activity
- Antifungal Action : The reaction of 2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline with malonic acid yields substances displaying antifungal action (Surikova et al., 2011).
Catalytic Applications
- Gold(I)-Catalyzed Cycloaddition : An efficient synthetic method for 3,4-dihydrobenzo[f]isoquinolin-1(2H)-ones using gold(I)-catalyzed intramolecular [4 + 2] benzannulation is described (Zhong et al., 2020).
Multicomponent Synthesis
- Copper-Catalyzed Reaction : A ligand-free copper-catalyzed three-component reaction involving β-halovinyl/aryl aldehyde, aromatic/aliphatic terminal alkyne, and tert-butylamine/benzamidine in DMF under microwave irradiation is used for synthesizing 5,6-dihydrobenzo[f]isoquinolines (Shekarrao et al., 2014).
Photochemical and Pyrolytic Studies
- Photolysis and Pyrolysis : Photolysis of ethyl 2-(isoquinolin-1-yl)-3-methyl-5-oxo-2,5-dihydroisoxazole-4-carbolate involves electrocyclic ring opening and cyclization, leading to the formation of imidazo[2,1-a]isoquinolines (Singh & Prager, 1992).
Dopamine Receptor Ligands
- Dopamine Receptor Affinity : 5-hydroxy- and 5,6-dihydroxy-1,2,3,7,12,12a-hexahydrobenzo[5,6]cyclohepta[1,2,3-ij]isoquinoline derivatives were synthesized as conformationally rigid analogues of 1-benzyltetrahydroisoquinoline and evaluated for their affinity at D1 and D2 dopamine receptors (Cingolani et al., 2001).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-9-13(15(16)18)14-11(8-17-9)7-6-10-4-2-3-5-12(10)14/h2-5,8H,6-7H2,1H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIPFIUQLFKREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CCC3=CC=CC=C3C2=C1C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-2-yl}methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B5545381.png)
![1-(3-furoyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1,4-diazepane](/img/structure/B5545386.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5545388.png)
![4-(4-{[2-(2-hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5545391.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545401.png)

![2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545408.png)

![ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate](/img/structure/B5545422.png)
![1-{2-[3-(1,3-benzodioxol-5-yl)phenoxy]ethyl}-1H-imidazole](/img/structure/B5545432.png)


![(3R*,4S*)-4-cyclopropyl-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5545472.png)
